N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine
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Overview
Description
N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine is a synthetic organic compound that features an imidazole ring and a methoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazole derivative.
Final Coupling: The final step involves coupling the imidazole derivative with a methanamine group under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while substitution could produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.
Metronidazole: Contains an imidazole ring and is used as an antibiotic.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine is unique due to the presence of both an imidazole ring and a methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-10(3-5-12)6-13-7-11-8-14-9-15-11/h2-5,8-9,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
NBPIBDPUMVEQKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CN=CN2 |
Origin of Product |
United States |
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